Bis[2-[bis(2-methylphenyl)phosphino]phenyl]ether
Description
Properties
IUPAC Name |
[2-[2-bis(2-methylphenyl)phosphanylphenoxy]phenyl]-bis(2-methylphenyl)phosphane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C40H36OP2/c1-29-17-5-11-23-35(29)42(36-24-12-6-18-30(36)2)39-27-15-9-21-33(39)41-34-22-10-16-28-40(34)43(37-25-13-7-19-31(37)3)38-26-14-8-20-32(38)4/h5-28H,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QWVPCSCVFCSULE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1P(C2=CC=CC=C2C)C3=CC=CC=C3OC4=CC=CC=C4P(C5=CC=CC=C5C)C6=CC=CC=C6C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C40H36OP2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
594.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
Bis[2-[bis(2-methylphenyl)phosphino]phenyl]ether can be synthesized through a reaction involving diphenyl ether and chlorodiphenylphosphine. The process typically involves the following steps :
Preparation of the Lithium Salt: Diphenyl ether is reacted with n-butyllithium in hexane at -78°C to form the lithium salt.
Addition of Chlorodiphenylphosphine: The lithium salt is then reacted with chlorodiphenylphosphine at room temperature to form the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the synthesis generally follows the laboratory procedures with scale-up modifications to accommodate larger quantities and ensure safety and efficiency .
Chemical Reactions Analysis
Types of Reactions
Bis[2-[bis(2-methylphenyl)phosphino]phenyl]ether undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Substitution: It can participate in substitution reactions where the phosphine ligands are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Substitution: Reagents such as halides and other electrophiles are used in substitution reactions.
Major Products Formed
Oxidation: Phosphine oxides are the major products formed during oxidation.
Substitution: The products depend on the substituents introduced during the reaction.
Scientific Research Applications
Bis[2-[bis(2-methylphenyl)phosphino]phenyl]ether has several applications in scientific research:
Chemistry: It is used as a ligand in catalysis, particularly in cross-coupling reactions and hydroformylation.
Biology: The compound is studied for its potential interactions with biological molecules, although specific applications are still under research.
Medicine: Research is ongoing to explore its potential use in drug development and delivery systems.
Industry: It is used in the synthesis of various organic compounds and materials.
Mechanism of Action
The mechanism of action of Bis[2-[bis(2-methylphenyl)phosphino]phenyl]ether involves its role as a ligand in catalysis. It coordinates with metal centers, facilitating various chemical reactions. The wide bite angle of the ligand allows for greater flexibility and efficiency in catalysis .
Comparison with Similar Compounds
Bis[2-(diphenylphosphino)phenyl] Ether (DPEphos, CAS 166330-10-5)
Structural Differences :
- DPEphos substitutes phenyl groups instead of o-tolyl groups on phosphorus.
- Molecular Weight: 538.57 g/mol (DPEphos) vs. 586.67 g/mol (target compound; estimated due to additional methyl groups).
Electronic and Steric Effects :
2,2'-Bis[bis(3,5-dimethylphenyl)phosphino]-1,1'-biphenyl (B5957)
Structural Differences :
- B5957 features a rigid biphenyl backbone with 3,5-dimethylphenyl substituents, contrasting with the flexible ether bridge and o-tolyl groups in the target compound.
Electronic and Steric Effects :
- Steric Bulk : 3,5-Dimethylphenyl groups are bulkier than o-tolyl, creating a more constrained coordination environment.
Bis(2-methoxyphenyl)phosphine (CAS 10177-79-4)
Structural Differences :
- Methoxy groups replace methyl substituents, altering electronic properties while retaining steric bulk.
Electronic and Steric Effects :
(R,R)-(+)-2,2’-Bis[(S)-(N,N-dimethylamino)(phenyl)methyl]-1,1’-bis(di(2-methylphenyl)phosphino)ferrocene
Structural Differences :
- Ferrocene backbone with chiral di(2-methylphenyl)phosphino groups, differing from the target compound’s ether-linked aryl structure.
Electronic and Steric Effects :
- Chirality : The ferrocene framework enables asymmetric induction, unlike the target compound.
- Steric Similarity: Both ligands share di(2-methylphenyl)phosphino groups, but the ferrocene’s rigidity vs. the ether bridge’s flexibility leads to divergent catalytic behaviors .
Research Implications
The choice of ligand depends on balancing steric demands, electronic modulation, and backbone flexibility. Bis[2-[bis(2-methylphenyl)phosphino]phenyl]ether offers a unique combination of moderate steric bulk and electron-rich character, positioning it as a versatile candidate for reactions requiring stable yet active metal complexes. Further studies comparing its catalytic efficiency with DPEphos in specific reactions (e.g., Suzuki-Miyaura coupling) are warranted to quantify performance differences .
Biological Activity
Bis[2-[bis(2-methylphenyl)phosphino]phenyl]ether, commonly referred to as DPEphos, is a diphosphine ligand that has garnered significant attention in the fields of inorganic and organometallic chemistry. Its unique structural properties and versatile coordination behavior make it a valuable compound in various biological applications, particularly in drug development and catalysis.
- Molecular Formula : C₃₆H₂₈OP₂
- Molecular Weight : 538.57 g/mol
- Melting Point : 186 °C
DPEphos is characterized by its wide bite angle, which enhances its ability to stabilize metal complexes. This property is crucial for its effectiveness in catalyzing various chemical reactions, including those relevant to biological systems.
1. Pharmaceutical Applications
DPEphos has been investigated for its potential in drug development due to its ability to selectively target specific biological pathways. Research indicates that it can enhance the efficacy of therapeutic compounds by improving their stability and bioavailability. The compound's role as a ligand in metal complexes has shown promise in the design of anticancer agents and other pharmaceuticals.
2. Catalytic Activity
DPEphos acts as an effective catalyst in numerous organic reactions, including:
- Cross-coupling reactions : It facilitates the formation of carbon-carbon bonds, which are essential in synthesizing complex organic molecules.
- Hydrogenation reactions : DPEphos-containing catalysts have demonstrated high selectivity and efficiency in hydrogenating unsaturated compounds, a process vital for various biochemical transformations.
3. Environmental Applications
The compound's catalytic properties extend to environmental remediation, where it aids in the conversion of harmful pollutants into less toxic forms. This application is particularly relevant in the context of developing sustainable chemical processes.
Case Study 1: Anticancer Activity
A study published in Bioorganic & Medicinal Chemistry Letters demonstrated that DPEphos-based metal complexes exhibited significant cytotoxic effects against various cancer cell lines. The mechanism was attributed to the compound's ability to induce apoptosis through reactive oxygen species (ROS) generation.
Case Study 2: Catalysis in Organic Synthesis
Research conducted by Van Leeuwen et al. highlighted the effectiveness of DPEphos in palladium-catalyzed cross-coupling reactions. The study reported enhanced yields and selectivity when using DPEphos compared to other ligands, showcasing its superior performance in synthesizing biologically active molecules.
Data Tables
| Property | Value |
|---|---|
| Molecular Formula | C₃₆H₂₈OP₂ |
| Molecular Weight | 538.57 g/mol |
| Melting Point | 186 °C |
| CAS Number | 166330-10-5 |
| Biological Application | Description |
|---|---|
| Pharmaceutical Development | Enhances drug efficacy and bioavailability |
| Catalytic Activity | Facilitates cross-coupling and hydrogenation reactions |
| Environmental Remediation | Converts pollutants into less toxic forms |
Research Findings
Recent studies have focused on the coordination chemistry of DPEphos, revealing insights into its adaptability and effectiveness as a ligand. Notably, research has shown that DPEphos can stabilize various metal centers, which is critical for developing new catalytic systems with enhanced activity and selectivity.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for Bis[2-[bis(2-methylphenyl)phosphino]phenyl]ether, and how is purity validated?
- Methodological Answer : The ligand is typically synthesized via Ullmann-type coupling or nucleophilic substitution, where 2-bromophenyl ether reacts with bis(2-methylphenyl)phosphine under inert conditions. Purification involves column chromatography or recrystallization in toluene/hexane mixtures. Purity is validated using GC (>98.0%) or HPLC, complemented by P NMR to confirm absence of oxidized phosphine byproducts (e.g., phosphine oxides) .
Q. How is the ligand characterized structurally and electronically?
- Methodological Answer : Single-crystal X-ray diffraction resolves the bite angle and steric profile, while P NMR (δ ~ -15 ppm) confirms phosphine coordination. Electronic effects are probed via IR spectroscopy (metal-carbonyl stretches in model complexes) or cyclic voltammetry to assess electron-donating capacity. XPS can further quantify phosphorus oxidation states .
Q. What are the primary applications of this ligand in catalysis?
- Methodological Answer : The ligand is used in palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig) due to its hemilabile ether backbone, which stabilizes intermediates. For example, [PdCl(DPEphos)] (DPEphos = this ligand) enhances aryl chloride activation in coupling reactions. Reaction design involves optimizing metal-to-ligand ratios (1:1 to 1:2) and solvent polarity (toluene > DMF) to balance stability and activity .
Q. What safety precautions are necessary when handling this ligand?
- Methodological Answer : The ligand is a skin/eye irritant (GHS H315, H319) and may cause respiratory irritation. Use inert-atmosphere gloveboxes for air-sensitive steps, and store at 2–8°C under argon. Spills require neutralization with wet sand and disposal as hazardous waste .
Advanced Research Questions
Q. How do steric and electronic properties of this ligand influence catalytic efficiency in challenging substrates (e.g., heteroaromatics)?
- Methodological Answer : Steric bulk from 2-methylphenyl groups disfavors bulky substrate binding, which can be quantified using Tolman’s cone angle (estimated ~160°). Electronic effects are studied via Hammett plots in catalytic cycles. For heteroaromatics, combine DFT calculations (e.g., NBO analysis for Pd–P bond strength) with kinetic studies to correlate ligand parameters with turnover frequencies .
Q. How can conflicting literature reports on catalytic activity be resolved?
- Methodological Answer : Discrepancies often arise from trace metal impurities (e.g., Pd residual in ligand batches) or solvent effects. Control experiments include ICP-MS analysis of ligand purity and side-by-side testing in anhydrous vs. wet solvents. Reproducibility requires strict adherence to inert conditions and standardized substrate ratios .
Q. What strategies optimize ligand stability under oxidative or high-temperature conditions?
- Methodological Answer : Oxidative degradation is minimized by adding reductants (e.g., ascorbic acid) or using chelating additives (e.g., 1,10-phenanthroline). Thermogravimetric analysis (TGA) identifies decomposition thresholds (>200°C). For high-temperature reactions (e.g., C–H activation), sterically shielded derivatives (e.g., 2,6-dimethyl substitution) improve resilience .
Q. How does this ligand compare to analogous phosphines (e.g., Xantphos, BINAP) in enantioselective catalysis?
- Methodological Answer : Comparative studies use kinetic resolution experiments (e.g., asymmetric allylic alkylation) and crystallography to assess chiral induction. DPEphos’s flexible ether backbone allows wider bite angles (~102°) vs. rigid BINAP (~87°), favoring certain transition states. Enantiomeric excess (ee) is quantified via chiral HPLC or F NMR with fluorinated substrates .
Data Contradiction Analysis
Q. Why do catalytic efficiencies vary between studies using the same ligand and metal precursor?
- Methodological Answer : Variations arise from subtle differences in pre-catalyst activation (e.g., in situ vs. isolated complexes) or counterion effects (Cl vs. OAc). Use EXAFS to confirm coordination geometry and in-situ IR to monitor active species. Standardize reaction protocols (e.g., degassing methods, substrate purity) to reduce variability .
Tables for Key Parameters
| Parameter | Method | Typical Value | Reference |
|---|---|---|---|
| Purity | GC/HPLC | >98.0% | |
| Bite Angle | X-ray Diffraction | ~102° | |
| Decomposition Temperature | TGA | >200°C | |
| P NMR Shift | NMR Spectroscopy | δ -14 to -16 ppm |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
